molecular formula C6H5NO3S B2427161 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid CAS No. 131490-25-0

1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B2427161
CAS RN: 131490-25-0
M. Wt: 171.17
InChI Key: BNYCWOPXGQKREA-UHFFFAOYSA-N
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Description

“1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid” is an organic compound . It has the chemical formula C6H5NO3S and a molecular weight of 171.18 . It appears as a powder .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=S)N(C(=C1)C(=O)O)O . The InChI representation is: InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a non-polymer . It has a formal charge of 0 . The compound is stored at a temperature of 4 °C .

Scientific Research Applications

Enantioselective Lipase-Catalyzed Kinetic Resolution

A study by Andzans et al. (2013) explores the enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, derivatives of biologically active 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters. This process achieved enantiomeric excesses of up to 70%, highlighting its potential in producing enantiomerically pure compounds (Andzans et al., 2013).

Alpha Hydroxylation of Carboxylic Acids

The alpha hydroxylation of carboxylic acids, including sulfur-containing derivatives, catalyzed by the alpha oxidase of peas (Pisum sativum), was studied by Adam et al. (1998). This research demonstrated a highly enantioselective process for producing optically pure 2-hydroxy acids, avoiding sulfoxidation in sulfur atom-containing derivatives (Adam et al., 1998).

Intramolecular 6-endo-dig-Cyclization

Remizov et al. (2019) explored the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This study contributes to understanding the cyclization processes in sulfur-containing heterocycles (Remizov et al., 2019).

Diversity-Oriented Synthesis

Baškovč et al. (2012) reported a diversity-oriented synthesis approach for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. This method involves transforming dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines, highlighting a versatile approach for creating a library of heterocyclic compounds (Baškovč et al., 2012).

Transformations of 2-[(Methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine

Nedolya et al. (2018) investigated the transformations of specific dihydropyridine derivatives under acid catalysis. This research contributes to the understanding of chemical reactions involving dihydropyridine and thiazole rings, relevant in heterocyclic chemistry (Nedolya et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may pose certain hazards. The hazard statements include: H302-H312-H315-H319-H332-H335 . The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .

properties

IUPAC Name

1-hydroxy-6-sulfanylidenepyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYCWOPXGQKREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid

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